trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid
Overview
Description
trans-4’-Propyl-(1,1’-bicyclohexyl)-4-carboxylic Acid: It is characterized by the presence of a bicyclohexyl ring system with a propyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-Propyl-(1,1’-bicyclohexyl)-4-carboxylic Acid typically involves the reaction of appropriate bicyclohexyl derivatives with propyl groups under controlled conditions. One common method involves the use of Grignard reagents to introduce the propyl group, followed by oxidation to form the carboxylic acid. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: trans-4’-Propyl-(1,1’-bicyclohexyl)-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The propyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylates, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Chemistry: In chemistry, trans-4’-Propyl-(1,1’-bicyclohexyl)-4-carboxylic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Its ability to interact with biological molecules could make it a candidate for further research in medicinal chemistry .
Industry: In the industrial sector, this compound may be used in the production of advanced materials, including polymers and liquid crystals. Its stability and reactivity make it suitable for various applications in material science .
Mechanism of Action
The mechanism by which trans-4’-Propyl-(1,1’-bicyclohexyl)-4-carboxylic Acid exerts its effects is primarily through its functional groups. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the propyl group can influence the compound’s hydrophobicity and overall molecular conformation. These interactions can affect the compound’s reactivity and binding affinity with other molecules .
Comparison with Similar Compounds
- trans-4’-Propyl-(1,1’-bicyclohexyl)-4-methanol
- trans-4’-Propyl-(1,1’-bicyclohexyl)-4-carbonitrile
- trans-4’-Propyl-(1,1’-bicyclohexyl)-4-vinylbicyclohexyl
Uniqueness: What sets trans-4’-Propyl-(1,1’-bicyclohexyl)-4-carboxylic Acid apart from these similar compounds is the presence of the carboxylic acid functional group. This group imparts unique chemical properties, such as the ability to form carboxylate salts and esters, which can be exploited in various chemical reactions and applications .
Properties
IUPAC Name |
4-(4-propylcyclohexyl)cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h12-15H,2-11H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPGQFKJNKWDKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401173830, DTXSID501184006 | |
Record name | [1,1′-Bicyclohexyl]-4-carboxylic acid, 4′-propyl-, (cis,trans)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trans,trans)-4′-Propyl[1,1′-bicyclohexyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501184006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171337-48-7, 65355-32-0 | |
Record name | [1,1′-Bicyclohexyl]-4-carboxylic acid, 4′-propyl-, (cis,trans)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trans,trans)-4′-Propyl[1,1′-bicyclohexyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501184006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, (cis,trans) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-trans-(4-trans-Propylcyclohexyl)-cyclohexancarbonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.546 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of trans-4'-propyl-(1,1'-bicyclohexyl)-4-carboxylic acid in the synthesis of the liquid crystal compound?
A1: this compound serves as a crucial starting material in the multi-step synthesis of the target liquid crystal, 1,2-difluoro-[2-(trans,trans-4′-propylbicyclohexyl)ethyl]benzene. The synthesis involves reacting this compound with 3,4-difluorobenzyl bromide, followed by a series of reduction, esterification, Grignard reaction, and ultimately a coupling reaction using Li2CuCl4 as a catalyst []. The trans-4'-propyl-(1,1'-bicyclohexyl) moiety becomes a key structural component of the final liquid crystal molecule.
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